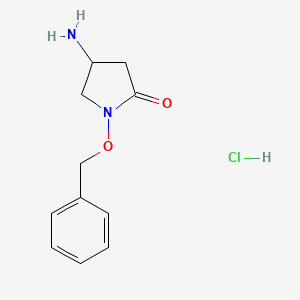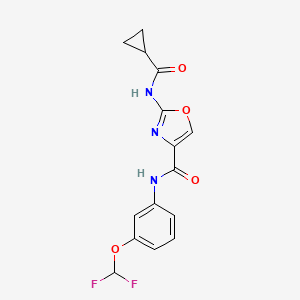
2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C15H13F2N3O4 and its molecular weight is 337.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Substituted Oxazoles : Kumar et al. (2012) described an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which could be relevant for the synthesis of similar compounds like the one (Kumar et al., 2012).
Crystal Structure of Related Compounds : Lu et al. (2021) reported on the synthesis and crystal structure of a related compound, highlighting its potential antiproliferative activity against cancer cell lines (Lu et al., 2021).
Gold-Catalyzed Oxidation Strategies : Luo et al. (2012) explored the synthesis of oxazoles using a gold-catalyzed oxidation strategy, which could be applicable to the synthesis of the compound (Luo et al., 2012).
Potential Applications in Pharmacology
Antitumor Activity : Lu et al. (2020) synthesized an indazole derivative related to the compound and studied its antitumor activity, highlighting the potential pharmacological applications of such compounds (Lu et al., 2020).
Antiviral Activity : Srivastava et al. (1977) described the synthesis of thiazole nucleosides and their evaluation for antiviral activity, which could be relevant for the antiviral potential of similar compounds (Srivastava et al., 1977).
Cytotoxic Activity in Cancer Therapy : Hernández-Vázquez et al. (2018) synthesized macrocycles containing oxazole moieties, some of which showed cytotoxicity against cancer cell lines, indicating a potential application in cancer therapy (Hernández-Vázquez et al., 2018).
Propiedades
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c16-14(17)24-10-3-1-2-9(6-10)18-13(22)11-7-23-15(19-11)20-12(21)8-4-5-8/h1-3,6-8,14H,4-5H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZJUGDVJUZDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)
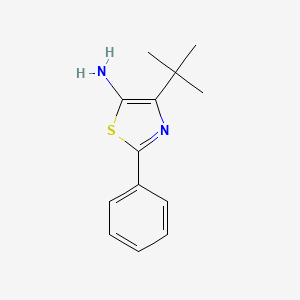
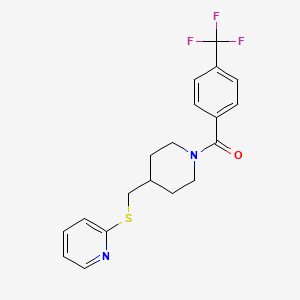

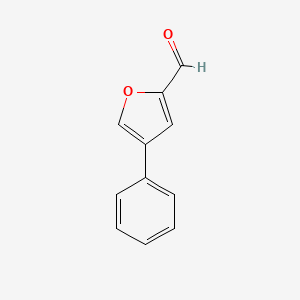
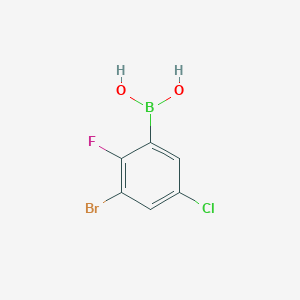
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)
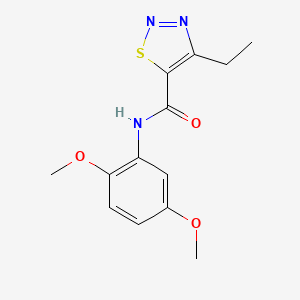
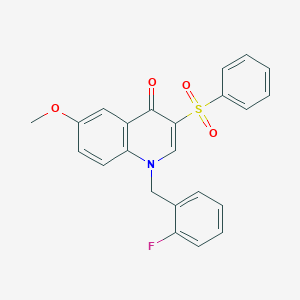


![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
